N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034350-23-5
VCID: VC7249804
InChI: InChI=1S/C16H14N2O3/c1-11-8-15(18-21-11)16(19)17-9-12-2-4-13(5-3-12)14-6-7-20-10-14/h2-8,10H,9H2,1H3,(H,17,19)
SMILES: CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Molecular Formula: C16H14N2O3
Molecular Weight: 282.299

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide

CAS No.: 2034350-23-5

Cat. No.: VC7249804

Molecular Formula: C16H14N2O3

Molecular Weight: 282.299

* For research use only. Not for human or veterinary use.

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide - 2034350-23-5

Specification

CAS No. 2034350-23-5
Molecular Formula C16H14N2O3
Molecular Weight 282.299
IUPAC Name N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C16H14N2O3/c1-11-8-15(18-21-11)16(19)17-9-12-2-4-13(5-3-12)14-6-7-20-10-14/h2-8,10H,9H2,1H3,(H,17,19)
Standard InChI Key GTSXYNPZLUFXNM-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a 5-methylisoxazole-3-carboxamide core linked to a benzyl group substituted at the para position with a furan-3-yl moiety (Fig. 1). The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. The benzyl bridge connects this system to a furan-3-yl group, introducing electron-rich aromaticity .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number2034350-23-5
Molecular FormulaC16H14N2O3\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight282.29 g/mol
IUPAC NameN-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide

Electronic and Steric Characteristics

The furan ring’s electron-donating nature enhances the compound’s aromatic π-system, potentially influencing its reactivity in electrophilic substitution reactions. The methyl group on the isoxazole introduces steric bulk, which may modulate interactions with biological targets or synthetic intermediates .

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/ConditionsProduct
1CyclizationHydroxylamine, acetylacetone5-Methylisoxazole-3-carboxylic acid
2Amide CouplingHBTU, DIPEA, DMFN-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide

Industrial-Scale Production Challenges

Scaling up synthesis requires optimization of:

  • Solvent Systems: Polar aprotic solvents like DMF or DMSO are likely used to enhance solubility of intermediates.

  • Purification Techniques: Column chromatography or recrystallization may be employed to achieve high purity.

  • Yield Optimization: Continuous flow reactors could improve reaction efficiency and reduce side products .

Physicochemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) ~1670 cm1^{-1} (amide I band) and ν(N-H)\nu(\text{N-H}) ~3300 cm1^{-1} (amide II band).

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Aromatic protons from furan (~6.5–7.5 ppm) and benzyl groups (~7.2–7.4 ppm).

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl carbon at ~160 ppm, isoxazole carbons at ~95–110 ppm .

Target ClassMechanism of ActionExample Compounds
KinasesATP-binding site inhibitionImatinib analogs
Bacterial TopoisomerasesDNA replication interferenceCiprofloxacin derivatives

Material Science

The compound’s aromatic systems could serve as:

  • Ligands in Coordination Chemistry: Binding to transition metals for catalytic applications.

  • Building Blocks for Polymers: Incorporation into conjugated polymers for optoelectronic devices.

Challenges and Future Directions

Research Gaps

  • Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion (ADME).

  • Toxicity Profiling: Need for in vitro and in vivo safety assessments.

Synthetic Innovations

  • Catalytic Asymmetric Synthesis: Development of enantioselective routes for chiral analogs.

  • Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to enhance sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator